molecular formula C9H7N3O B14661649 2-Cyano-3-pyridin-2-ylprop-2-enamide CAS No. 40029-34-3

2-Cyano-3-pyridin-2-ylprop-2-enamide

Cat. No.: B14661649
CAS No.: 40029-34-3
M. Wt: 173.17 g/mol
InChI Key: WPJNFUOJIMCLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-pyridin-2-ylprop-2-enamide is a chemical compound with a pyridine ring substituted at the 2-position with a cyano group and an enamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-pyridin-2-ylprop-2-enamide typically involves the reaction of cyanoacetic acid hydrazones with appropriate reagents under specific conditions. For example, an aqueous solution of cyanoacetic acid hydrazones can be refluxed with piperidine acetate and acetic acid to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-pyridin-2-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2-Cyano-3-pyridin-2-ylprop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-3-pyridin-2-ylprop-2-enamide involves its interaction with molecular targets in biological systems. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with cyano and enamide groups, such as:

Uniqueness

2-Cyano-3-pyridin-2-ylprop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

40029-34-3

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

2-cyano-3-pyridin-2-ylprop-2-enamide

InChI

InChI=1S/C9H7N3O/c10-6-7(9(11)13)5-8-3-1-2-4-12-8/h1-5H,(H2,11,13)

InChI Key

WPJNFUOJIMCLKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C=C(C#N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.